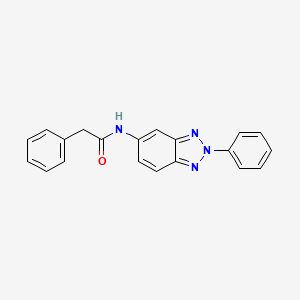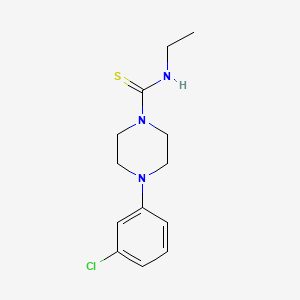![molecular formula C16H19NO3 B5694449 METHYL 1-[(E)-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5694449.png)
METHYL 1-[(E)-3-PHENYL-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(E)-3-phenyl-2-propenoyl]-4-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(E)-3-phenyl-2-propenoyl]-4-piperidinecarboxylate typically involves the reaction of piperidine derivatives with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Methyl 1-[(E)-3-phenyl-2-propenoyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Methyl 1-[(E)-3-phenyl-2-propenoyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 1-[(E)-3-phenyl-2-propenoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 1-[(E)-3-phenyl-2-propenoyl]-4-piperidinecarboxylate: shares similarities with other piperidine derivatives and cinnamoyl esters.
Piperidinecarboxylates: Compounds with similar piperidine ring structures.
Cinnamoyl derivatives: Compounds with similar phenyl and propenoyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
methyl 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16(19)14-9-11-17(12-10-14)15(18)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPPUBQTKVRSLY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B5694430.png)





